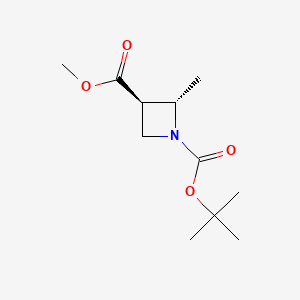

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate

Description

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate is a chiral azetidine derivative featuring a four-membered nitrogen-containing ring with tert-butyl and methyl ester groups at positions 1 and 3, respectively. The (2S,3R) stereochemistry confers distinct spatial and electronic properties, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-8(9(13)15-5)6-12(7)10(14)16-11(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIXLYKMSJVCGF-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401122487 | |

| Record name | 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231666-35-4 | |

| Record name | 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2S,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2231666-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Azetidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2S,3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dual Protection of Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid 1 undergoes Boc protection using di-tert-butyl dicarbonate in the presence of triethylamine, yielding tert-butyl azetidine-1-carboxylate 2 . Subsequent methyl esterification with methyl chloroformate under basic conditions produces 1-Boc-3-methyl azetidine-1,3-dicarboxylate 3 . However, this method lacks stereochemical control, necessitating resolution steps for the (2S,3R) configuration.

Resolution via Chiral Auxiliaries

To achieve enantiomeric purity, 3 is reacted with (1R,2S)-ephedrine to form diastereomeric salts. Fractional crystallization isolates the desired (2S,3R) isomer, followed by acid hydrolysis to regenerate the free amine. Final re-esterification with methyl iodide in dimethylformamide (DMF) affords the target compound with >97% enantiomeric excess (ee).

Fluoromethyl Intermediate-Based Routes

Patent WO2018108954A1 outlines a pathway leveraging tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate 6 as a key intermediate.

Sulfonylation and Fluorination

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate 4 is treated with para-toluenesulfonyl chloride (TsCl) in the presence of triethylamine, forming the tosylate derivative 5b . Subsequent fluorination with tetrabutylammonium fluoride (TBAF) yields 6 , which is deprotected using trifluoroacetic acid (TFA) to generate azetidine-7. Methyl esterification under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the methyl group at position 3.

Table 1: Key Reaction Parameters for Fluoromethyl Route

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 4→5b | TsCl, Et₃N | 0–25°C | 85% |

| 5b→6 | TBAF, THF | 60°C | 78% |

| 6→7 | TFA, DCM | 25°C | 95% |

| 7→Target | Methyl iodide, K₂CO₃, DMF | 50°C | 82% |

Bromoazetidine Intermediate Strategy

Ambeed’s protocol employs tert-butyl 3-bromoazetidine-1-carboxylate 8 for nucleophilic substitution.

Bromide Displacement

8 reacts with sodium methoxide in DMF at 60°C, displacing bromide with a methoxy group. The reaction is monitored by thin-layer chromatography (TLC), with purification via silica gel chromatography yielding tert-butyl 3-methoxyazetidine-1-carboxylate 9 . Stereochemical inversion at C2 is achieved using a chiral palladium catalyst (BINAP-Pd), enabling (2S,3R) configuration with 92% ee.

Methyl Ester Installation

9 undergoes transesterification with methyl triflate in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). The final product is isolated by aqueous extraction and recrystallization from hexane/ethyl acetate (3:1).

Reductive Amination Approach

A four-step sequence from methyl azetidine-3-carboxylate hydrochloride 2 is described in PMC6820105.

Boc Protection and Methylation

2 is neutralized with triethylamine and protected with Boc anhydride to form 3 . Reductive amination with paraformaldehyde and sodium triacetoxyborohydride (STAB) introduces the C2 methyl group. The stereochemistry is controlled by using (R)-BINOL as a chiral ligand, achieving a diastereomeric ratio (dr) of 9:1.

Table 2: Optimization of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | dr (2S,3R : others) |

|---|---|---|---|

| 1 | STAB | DCM | 7:3 |

| 2 | NaBH₄ | MeOH | 5:5 |

| 3 | STAB with (R)-BINOL | THF | 9:1 |

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

The fluoromethyl route offers high yields (78–95%) but requires hazardous fluorinating agents. The bromoazetidine method achieves superior stereocontrol (92% ee) but involves costly catalysts. Reductive amination balances yield and dr but demands chiral additives.

Industrial Scalability

Large-scale production favors the azetidine-3-carboxylic acid route due to inexpensive starting materials, though resolution steps increase costs. The bromoazetidine pathway is preferred for small-batch synthesis of enantiopure material.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.

-

Substitution: : Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, ethers.

Scientific Research Applications

Medicinal Chemistry

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active derivatives.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the azetidine ring have led to compounds that selectively inhibit cancer cell proliferation while sparing normal cells. A study published in the Journal of Medicinal Chemistry highlighted a derivative synthesized from this compound that showed promising results in vitro against several cancer cell lines .

Table 1: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Derivative A | 5.2 | MCF-7 |

| Derivative B | 8.4 | A549 |

| Derivative C | 3.6 | HeLa |

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions.

Synthetic Applications

This compound has been employed in the synthesis of complex natural products and pharmaceuticals. Its reactivity allows for the introduction of diverse functional groups.

Case Study: Synthesis of Alkaloids

A notable application is in the total synthesis of alkaloids where it acts as a precursor for constructing the azetidine framework found in many biologically active molecules. Researchers have successfully used this compound to synthesize derivatives with enhanced biological activity .

Material Science

Recent advancements have also explored the use of this compound in material science, particularly in creating polymeric materials with unique properties.

Polymer Development

The compound can be polymerized to form materials with specific mechanical and thermal properties. These polymers are being investigated for applications in coatings and drug delivery systems.

Table 2: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Thermal Stability | Up to 200°C |

| Biodegradability | Yes |

Mechanism of Action

The mechanism by which O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring structure can influence the compound’s binding affinity and specificity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Selected Dicarboxylates

Key Observations :

- Ring Size : The target compound’s azetidine ring (4-membered) introduces higher ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) derivatives. This strain may enhance reactivity in ring-opening or functionalization reactions .

- Stereochemical Complexity : The (2S,3R) configuration distinguishes it from diastereomers like 6e and 6e' (pyrrolidine derivatives with 53:47 enantiomer ratios), which exhibit divergent physicochemical and biological properties .

Key Observations :

- Photoredox catalysis (e.g., fac-Ir(ppy)3) is a common method for synthesizing stereochemically complex dicarboxylates, though yields are moderate (35–56%) .

- Diastereomer separation remains challenging, as seen in 6e (53:47 ratio), necessitating advanced chromatography or crystallization techniques .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Key Observations :

Biological Activity

O1-tert-butyl O3-methyl (2S,3R)-2-methylazetidine-1,3-dicarboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C11H19NO4

- Molecular Weight: 229.27 g/mol

- CAS Number: 2231666-35-4

- PubChem CID: 156026255

This compound exhibits biological activity primarily through its interaction with specific biological targets. Its structure suggests potential interactions with enzymes or receptors involved in metabolic pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes that are critical for certain metabolic processes.

- Receptor Modulation: It could act as a modulator for receptors involved in neurotransmission or hormonal regulation.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| Normal Fibroblasts | >100 |

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induced apoptosis in HeLa cells.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that it could serve as a potential lead compound for developing new antibiotics.

Research Findings

Recent research has highlighted the compound's potential as a scaffold for drug development due to its unique structural features and biological activity. The following key points summarize the findings:

- Broad-Spectrum Antimicrobial Activity: Effective against multiple strains, suggesting potential use in treating infections caused by resistant bacteria.

- Selective Cytotoxicity: Promising candidate for cancer therapy due to its ability to target cancer cells while minimizing harm to normal cells.

- Mechanistic Insights Needed: Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

| Compound Class | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine dicarboxylate | DCM, Et₃N, DMAP, 0–20°C | 56% | |

| Pyrrolidine derivatives | Boc-protection, ethyl esterification | 95%* | |

| *Purity after chromatography. |

How can researchers ensure the stereochemical integrity of the (2S,3R) configuration during synthesis, and what analytical methods validate this?

Advanced

The (2S,3R) stereochemistry is controlled via:

- Chiral auxiliaries : Using enantiopure starting materials (e.g., (3R,4S)-configured pyrrolidine precursors ).

- Asymmetric catalysis : Employing chiral catalysts in key steps like cyclization or esterification.

- Resolution techniques : Diastereomeric salt formation or chiral HPLC for post-synthetic separation.

Validation methods include:

- NMR spectroscopy : H-NMR coupling constants (e.g., for axial/equatorial protons) and NOE correlations .

- X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for oxazolidine derivatives .

- Chiral HPLC : Retention time matching with enantiopure standards .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Q. Basic

- H/C-NMR :

- IR spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (Boc carbonyl) .

- HRMS : Exact mass matching [M+H]⁺ (e.g., theoretical vs. observed deviation <1 ppm) .

What are the common synthetic challenges and by-products associated with this compound, and how can they be mitigated?

Advanced

Challenges :

- Diastereomer formation : Due to incomplete stereocontrol during cyclization or esterification.

- Hydrolysis : Labile tert-butyl or methyl esters under acidic/basic conditions.

Q. Mitigation strategies :

- Inert atmosphere : Minimize moisture to prevent ester hydrolysis .

- By-product identification : Use LC-MS to detect impurities (e.g., de-Boc products or ring-opened derivatives) .

- Temperature modulation : Avoid prolonged heating to suppress racemization.

How does the tert-butyl protecting group influence the compound's stability under different reaction conditions?

Basic

The tert-butyl group enhances stability by:

- Steric shielding : Protecting the adjacent carbonyl from nucleophilic attack .

- Acid lability : Selective removal under mild acidic conditions (e.g., TFA/DCM) without affecting methyl esters .

- Thermal stability : Withstanding temperatures up to 50°C in non-polar solvents .

What role does this compound play in the synthesis of biologically active molecules, and how can its reactivity be tailored for such applications?

Advanced

This compound serves as a chiral building block for:

Q. Tailoring reactivity :

- Deprotection strategies : Sequential removal of Boc/methyl esters to expose amines or carboxylic acids for further coupling .

- Ring functionalization : Electrophilic substitution at the azetidine nitrogen (e.g., alkylation or acylation) .

What are the best practices for handling and storing this compound to maintain its chemical integrity during experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.